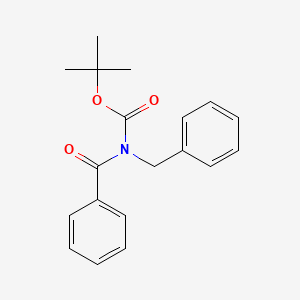![molecular formula C14H22N5O8PS B12929876 N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate) CAS No. 688001-32-3](/img/structure/B12929876.png)
N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for research in DNA and RNA synthesis, as well as enzyme interactions.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or other pharmacological effects, making it a subject of interest for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar structure, involved in energy transfer in cells.
Guanosine triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis and other cellular processes.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and structural features. These characteristics give it distinct reactivity and potential applications compared to other similar compounds. Its methylthio group, for example, may confer unique biological activity or chemical reactivity not found in other nucleotides.
Propriétés
Numéro CAS |
688001-32-3 |
|---|---|
Formule moléculaire |
C14H22N5O8PS |
Poids moléculaire |
451.39 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(3-methylsulfanylpropylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H22N5O8PS/c1-29-4-2-3-15-14-17-11-8(12(22)18-14)16-6-19(11)13-10(21)9(20)7(27-13)5-26-28(23,24)25/h6-7,9-10,13,20-21H,2-5H2,1H3,(H2,23,24,25)(H2,15,17,18,22)/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
MEJAIAIVQKPGOR-QYVSTXNMSA-N |
SMILES isomérique |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


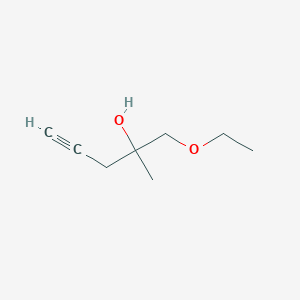

![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)

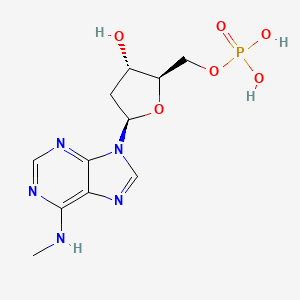
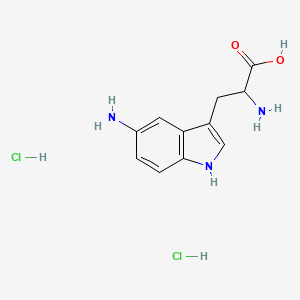

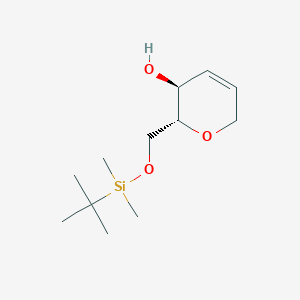

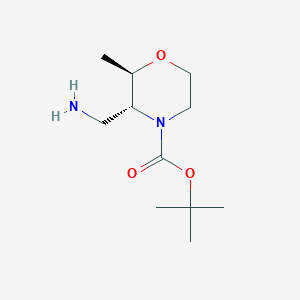
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)

